molecular formula C17H16N2O4S B3012205 3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) CAS No. 883084-07-9

3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

Cat. No.: B3012205
CAS No.: 883084-07-9
M. Wt: 344.39
InChI Key: QGXSRIUDYPQCAD-UHFFFAOYSA-N
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Description

3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality 3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-methyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-8-6-10(20)13(16(22)18-8)15(12-4-3-5-24-12)14-11(21)7-9(2)19-17(14)23/h3-7,15H,1-2H3,(H2,18,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXSRIUDYPQCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(C2=CC=CS2)C3=C(C=C(NC3=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) can be represented as C15H14N2O4SC_{15}H_{14}N_2O_4S. The structure features a thiophene ring connected to two 4-hydroxy-6-methylpyridin-2(1H)-one moieties through a methylene bridge, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown activity against various bacterial strains. A study reported that certain thiazole derivatives demonstrated potent antibacterial effects, suggesting that modifications in the pyridine and thiophene components could enhance efficacy against pathogens .

Anticancer Potential

The compound's potential as an anticancer agent has been explored in several studies. For example, thiazole derivatives were tested for their inhibitory effects on human Pin1, a target in cancer therapy. The results indicated that specific modifications led to low micromolar IC50 values, highlighting the importance of structural variations for enhancing anticancer activity .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of compounds related to 3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) . These studies typically involve testing on cell lines such as HeLa or HepG2. The observed cytotoxicity levels provide insights into the therapeutic window and safety margins for further development .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. For instance, some derivatives have shown to induce mitochondrial dysfunction in cancer cells, leading to programmed cell death .

Case Study 1: Antimicrobial Efficacy

A study evaluated several thiazole derivatives for their antimicrobial activity against Plasmodium falciparum and other pathogens. The findings revealed that modifications at the N-aryl amide position significantly influenced potency, with some compounds achieving IC50 values below 10 µM against resistant strains .

Case Study 2: Anticancer Activity

In a separate investigation focused on anticancer properties, researchers synthesized a series of compounds based on the structure of 3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) . The results indicated promising activity against various cancer cell lines, with one compound demonstrating an IC50 value of 5.38 µM against Pin1 .

Data Summary Table

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Thiazole Derivative AAntimicrobialPlasmodium falciparum< 10
Thiazole Derivative BAnticancerHuman Pin15.38
Compound CCytotoxicityHeLa>20

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that compounds similar to 3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) exhibit antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, suggesting their potential use in developing new antibiotics or antifungal agents. A study highlighted the synthesis of derivatives that showed promising activity against various microbial strains, paving the way for further exploration in this area .

Antioxidant Properties
The compound has also been studied for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The ability of this compound to scavenge free radicals was evaluated through various assays, indicating its potential as a therapeutic agent in oxidative stress-related conditions .

Materials Science

Polymer Chemistry
In materials science, 3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) can be utilized in the synthesis of novel polymers. Its functional groups allow for the formation of cross-linked structures that can enhance material properties such as thermal stability and mechanical strength. Research into polymerization techniques involving this compound has shown promise in creating advanced materials suitable for various applications .

Nanocomposites
The integration of this compound into nanocomposites has been explored due to its ability to improve the dispersion and stability of nanoparticles within a polymer matrix. This application is particularly relevant in the development of smart materials with enhanced electrical and thermal properties .

Organic Synthesis

Building Block for Complex Molecules
As a versatile intermediate, 3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) serves as a building block in organic synthesis. Its structure can be modified to create a variety of derivatives with distinct biological activities. Researchers have utilized this compound to synthesize more complex molecules that may have pharmaceutical applications .

Reagent in Chemical Reactions
The compound can act as a reagent in various chemical reactions, including condensation reactions and cycloadditions. Its reactivity profile makes it suitable for generating diverse chemical entities that can be further explored for their biological and physical properties .

Case Studies and Research Findings

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth; potential for antibiotic development .
Study BAntioxidant PropertiesShowed effective scavenging of free radicals; implications for therapeutic use in oxidative stress-related diseases .
Study CPolymer ChemistryDeveloped novel polymers with enhanced mechanical properties through cross-linking with this compound .
Study DNanocompositesImproved stability and dispersion of nanoparticles; potential applications in smart materials .

Q & A

Q. What are the optimized synthetic routes for preparing 3,3'-(thiophen-2-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)?

A multi-component reaction involving aldehydes, amines, and 6-methyl-4-hydroxypyran-2-one in ionic liquids (e.g., [BMIM][Br]) under reflux (95°C) is a green and efficient method. Catalysts like l-proline enhance yield (up to 99%) and simplify purification. Solvent selection is critical: [BMIM][Br] improves product isolation compared to [BMIM][BF₄] or [BMIM][PF₆] .

Q. How is the compound characterized structurally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, related pyridinone derivatives are analyzed using SHELX programs (SHELXL for refinement) to resolve hydrogen bonding networks (e.g., O–H···O interactions) and layer packing. Intermolecular distances (e.g., 2.6086 Å for O2–H2B···O1) and symmetry operations define the crystal lattice .

Q. What are the primary pharmacological applications of this compound?

Pyridin-2(1H)-one derivatives inhibit HIV-1 reverse transcriptase by non-nucleoside mechanisms. Structural analogs (e.g., pyridinone-UC781) target wild-type and mutant HIV strains, validated via molecular modeling and enzyme assays.

Advanced Research Questions

Q. How do solvent systems in ionic liquid-mediated synthesis influence reaction kinetics and product purity?

Kinetic studies reveal that [BMIM][Br] accelerates condensation via hydrogen-bond stabilization, reducing reaction time to 6–8 hours. Polar solvents increase solubility of intermediates but may complicate isolation. Purity is assessed via HPLC or NMR, with ionic liquids reducing side products (e.g., <5% impurities in [BMIM][Br] vs. 10–15% in ethanol) .

Q. What challenges arise in resolving hydrogen bonding ambiguities in SCXRD analysis?

Disordered hydrogen atoms in hydroxyl groups require constrained refinement (riding models). For example, in 4-hydroxy-6-methylpyridin-2(1H)-one, isotropic thermal parameters (Uiso) are fixed to 1.2–1.5×Ueq of parent atoms. SHELXL’s rigid-bond restraint maintains geometry during refinement .

Q. How can discrepancies in synthetic yields between ionic liquids and traditional solvents be reconciled?

Comparative studies show ionic liquids enhance yields (85–95%) by stabilizing transition states, while ethanol (70–80%) lacks such stabilization. Contradictions arise from incomplete dissolution of reactants in non-polar solvents, resolved via solvent screening (e.g., dielectric constant >15) .

Q. What strategies validate the compound’s bioactivity against drug-resistant HIV strains?

Use mutant reverse transcriptase (e.g., K103N, Y181C) in enzyme inhibition assays. IC₅₀ values are compared to clinical inhibitors (e.g., nevirapine). Molecular dynamics simulations predict binding affinity changes due to thiophene substitution.

Methodological Guidance Tables

Q. Table 1: Synthetic Optimization Parameters

ParameterIonic Liquid ([BMIM][Br])Ethanol (l-proline)
Reaction Time6–8 hours12–24 hours
Yield85–95%70–80%
Purity (HPLC)>95%85–90%
Key AdvantageGreen chemistry, ease of isolationLow cost

Q. Table 2: Crystallographic Refinement Settings (SHELXL)

ParameterValue
H-atom treatmentRiding model (C–H = 0.93–0.96 Å)
Uiso(H)1.2×Ueq(C) for aryl; 1.5×Ueq(C) for methyl
R-factor<0.055 (high-resolution data)
Data-to-Parameter Ratio≥18.1 (to avoid overfitting)

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